molecular formula C20H22N2O5S B2749185 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021089-82-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2749185
CAS RN: 1021089-82-6
M. Wt: 402.47
InChI Key: UVBSMYHYMPMWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as BDDPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDDPA is a small molecule that has been studied for its ability to modulate the activity of certain proteins in the body, which could have implications for treating a variety of diseases.

Scientific Research Applications

Recent Advances

Recent scientific literature highlights several advances:

a. Hydrogenation and Cyclization: Researchers have developed efficient methods for hydrogenation and cyclization reactions to access diverse piperidine derivatives. These synthetic routes enable the preparation of novel compounds with potential therapeutic applications.

b. Multicomponent Reactions: Multicomponent reactions involving piperidines have gained attention. These one-pot processes allow the rapid assembly of complex molecules, making them valuable tools for drug discovery.

c. Biological Evaluation: Scientists continue to evaluate the biological activity of synthetic and natural piperidines. Their pharmacological profiles are assessed for antiviral, anticancer, and other therapeutic effects.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(21-15-9-10-18-19(12-15)27-14-26-18)13-16-6-4-5-11-22(16)28(24,25)17-7-2-1-3-8-17/h1-3,7-10,12,16H,4-6,11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBSMYHYMPMWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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